![molecular formula C11H14BrNO B1268878 3-Bromo-N-(tert-butyl)benzamide CAS No. 42498-39-5](/img/structure/B1268878.png)
3-Bromo-N-(tert-butyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-N-(tert-butyl)benzamide and related compounds has been described in several studies. A notable approach involves a novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating a versatile synthesis method that features a selective Sandmeyer reaction, allowing for significant yields (Bobko, Kaura, Evans, & Su, 2012). Another study highlighted the use of tert-butyl nitrite (TBN) as a multitask reagent for controlled synthesis and functional group interconversion, showcasing the broad substrate scope and efficiency of the methodology (Yedage & Bhanage, 2017).
Molecular Structure Analysis
The molecular structure of 3-Bromo-N-(tert-butyl)benzamide and similar compounds has been elucidated through various analytical techniques. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been employed to study the intermolecular interactions in antipyrine-like derivatives, providing insight into their crystal packing and stabilization energies. These analyses reveal that hydrogen bonds and π-interactions play crucial roles in stabilizing the molecular assemblies (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 3-Bromo-N-(tert-butyl)benzamide showcase its reactivity and potential as a synthetic intermediate. The enantioselective synthesis of atropisomeric benzamides through peptide-catalyzed bromination highlights its utility in producing stereochemically complex structures. This methodology underscores the compound's applicability in synthesizing molecules with specific stereochemical configurations, crucial for pharmaceutical applications (Barrett & Miller, 2013).
Physical Properties Analysis
The physical properties of 3-Bromo-N-(tert-butyl)benzamide, such as solubility, melting point, and stability, are critical for its handling and application in various chemical reactions. However, specific studies focusing on these properties are less common in the literature, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties of 3-Bromo-N-(tert-butyl)benzamide, including its reactivity, functional group transformations, and role as an intermediate in organic synthesis, have been explored. Studies have demonstrated its versatility in forming C-N bonds, hydrolysis reactions, and its use in the synthesis of complex organic molecules, showcasing its broad utility in organic chemistry (Herath & Cosford, 2010).
Scientific Research Applications
Synthesis and Characterization
Palladium-Catalyzed Synthesis : A palladium-catalyzed strategy via tert-butyl isocyanide insertion from N-(2-bromophenyl)benzamides has been developed. This method is efficient for synthesizing 4H-benzo[d][1,3]oxazin-4-ones and N-(2-cyanophenyl)benzamides (Wang et al., 2015).
Complexes of 4-Bromo-N-(di(alkyl/aryl)carbamothioyl) Benzamide Derivatives : Research on 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands and their Ni(II) and Cu(II) complexes highlights their synthesis and characterization, providing insights into the molecular structure and formation of metal complexes (Binzet et al., 2009).
Chemical Reactions
Photolytic Rearrangement : The study of the photolysis of N-bromo-N-tert-butyl-Nα-phthaloylphenylalaninamide, which forms 3-bromo-N-tert-butyl-Nα-phthaloylphenylalaninamide, reveals insights into the mechanism of hydrogen atom transfer and the intermolecular process involved in this reaction (Easton et al., 2000).
Vinyl Radical Cyclization Reactions : A study on various N-(2-bromo-allyl) benzamides explores vinyl radical cyclization reactions. The research elaborates on the formation of β-aryl-γ-lactams, highlighting the influence of substituents on the amino groups and aryl groups in these reactions (Luo et al., 2021).
Organoselenium Compounds
- Synthesis and Characterization : Research focusing on the synthesis and characterization of organoselenium compounds derived from 1-bromo-4-tert-butyl-2,6-di(formyl)benzene provides valuable insights into the synthesis routes and the interactions between chalcogen atoms (Zade et al., 2005).
Synthesis of Anticancer Candidates
- Bis-(4-(tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) Complex : A study on the synthesis of this complex as an anticancer candidate explores its potential interaction with ribonucleotide reductase enzyme, offering insights into its efficacy and mechanism (Ruswanto et al., 2021).
Miscellaneous Applications
- Organogels Based on J- and H-type Aggregates : Research on organogels involving perylenetetracarboxylic diimides substituted with hydrophobic and/or hydrophilic groups, including 3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzamide, provides insights into the gelating properties and the roles of amphiphilic properties in PDI molecules (Wu et al., 2011).
properties
IUPAC Name |
3-bromo-N-tert-butylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCANCXBUPLNOOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345270 | |
Record name | N-t-Butyl 3-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(tert-butyl)benzamide | |
CAS RN |
42498-39-5 | |
Record name | N-t-Butyl 3-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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